Azaspiracid-2
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Overview
Description
Azaspiracid-2 is an organic molecular entity.
Scientific Research Applications
Neurotoxicity and Neuronal Effects
- Azaspiracid-2 exhibits potent cytotoxicity against P388 cells and causes S phase arrest in the cell cycle (Ueoka et al., 2009).
- It has been shown to induce neurotoxic effects in cultured neurons, involving the c-Jun N-terminal kinase pathway, suggesting a specific mechanism of action at the cellular level (Vale et al., 2008).
Cellular Mechanisms
- Azaspiracid-4, an analog of Azaspiracid-2, inhibits Ca2+ entry through stored operated channels in human T lymphocytes, indicating a unique interaction with cellular calcium dynamics (Alfonso et al., 2005).
- Studies have revealed that Azaspiracids modulate intracellular pH levels in human lymphocytes, affecting cellular processes like calcium regulation (Alfonso et al., 2006).
Effects on Epithelial Cells
- Azaspiracid-1, closely related to Azaspiracid-2, alters the E-cadherin pool in epithelial cells, impacting cell adhesion and signaling (Ronzitti et al., 2006).
- It has been reported to inhibit endocytosis of plasma membrane proteins in epithelial cells, further highlighting its impact on cellular transport mechanisms (Bellocci et al., 2010).
Cardiovascular Effects
- Azaspiracid-1 demonstrates subacute cardiovascular toxicity in rats, suggesting a potential risk to heart health, which may extend to other azaspiracids like Azaspiracid-2 (Ferreiro et al., 2016).
Analytical and Detection Studies
- Development of a microsphere-based immunoassay for the detection of Azaspiracids, including Azaspiracid-2, shows the advancement in analytical methods for these toxins (Rodríguez et al., 2014).
- Studies on the in vitro chronic effects of Azaspiracid-2 on the hERG channel in human cells provide insights into its potential cardiotoxicity (Ferreiro et al., 2014).
General Overview and Health Impacts
- A comprehensive review on Azaspiracid Shellfish Poisoning outlines the general chemistry, ecology, and toxicology of Azaspiracids, including human health impacts, which is relevant for understanding the broader context of Azaspiracid-2 (Twiner et al., 2008).
properties
Product Name |
Azaspiracid-2 |
---|---|
Molecular Formula |
C48H73NO12 |
Molecular Weight |
856.1 g/mol |
InChI |
InChI=1S/C48H73NO12/c1-26-16-34(11-9-10-12-40(50)51)55-44(21-26)13-14-47(61-44)32(7)19-35-36(58-47)20-38(54-35)43(52)48(53)33(8)18-29(4)41(60-48)30(5)23-45-22-27(2)17-37(56-45)42-39(57-45)24-46(59-42)31(6)15-28(3)25-49-46/h9,11,16,27-29,31-39,41-43,49,52-53H,5,10,12-15,17-25H2,1-4,6-8H3,(H,50,51)/b11-9+/t27-,28+,29-,31-,32+,33+,34+,35+,36+,37+,38-,39+,41-,42+,43+,44+,45-,46-,47+,48+/m0/s1 |
InChI Key |
FWMJPUBOGPIFOU-FWSQVVLVSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3[C@@H](C[C@]4(O3)[C@H](C[C@H](CN4)C)C)O[C@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@@H]([C@@H]6C[C@@H]7[C@H](O6)C[C@H]([C@@]8(O7)CC[C@@]9(O8)CC(=C[C@H](O9)/C=C/CCC(=O)O)C)C)O)O)C)C |
Canonical SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC(=CC(O9)C=CCCC(=O)O)C)C)O)O)C)C |
synonyms |
azaspiracid-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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